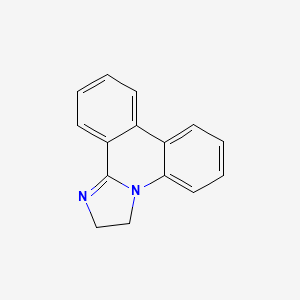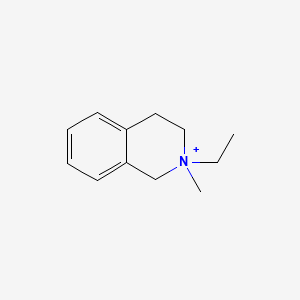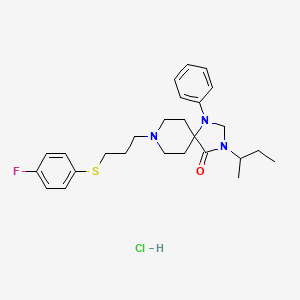
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(p-fluorophenylthio)propyl)-3-sec-butyl-1-phenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(p-fluorophenylthio)propyl)-3-sec-butyl-1-phenyl-, hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(p-fluorophenylthio)propyl)-3-sec-butyl-1-phenyl-, hydrochloride typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the spirocyclic core through cyclization of appropriate precursors.
Functional Group Interconversions: Introduction of the p-fluorophenylthio and sec-butyl groups through substitution reactions.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt for improved stability and solubility.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Catalysis: Use of catalysts to improve reaction efficiency.
Continuous Flow Chemistry: Implementation of continuous flow processes to enhance scalability and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(p-fluorophenylthio)propyl)-3-sec-butyl-1-phenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or aryl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,3,8-Triazaspiro(4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Receptors: Interaction with specific receptors to modulate biological activity.
Enzyme Inhibition: Inhibition of enzymes involved in key metabolic pathways.
Signal Transduction Modulation: Alteration of signal transduction pathways to produce desired effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3,8-Triazaspiro(4.5)decan-4-one Derivatives: Other derivatives with different substituents.
Spirocyclic Compounds: Compounds with similar spirocyclic structures.
Phenylthio Compounds: Compounds containing the phenylthio group.
Uniqueness
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(p-fluorophenylthio)propyl)-3-sec-butyl-1-phenyl-, hydrochloride is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
102517-24-8 |
|---|---|
Fórmula molecular |
C26H35ClFN3OS |
Peso molecular |
492.1 g/mol |
Nombre IUPAC |
3-butan-2-yl-8-[3-(4-fluorophenyl)sulfanylpropyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride |
InChI |
InChI=1S/C26H34FN3OS.ClH/c1-3-21(2)29-20-30(23-8-5-4-6-9-23)26(25(29)31)14-17-28(18-15-26)16-7-19-32-24-12-10-22(27)11-13-24;/h4-6,8-13,21H,3,7,14-20H2,1-2H3;1H |
Clave InChI |
WZBOIJSQUUPANG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N1CN(C2(C1=O)CCN(CC2)CCCSC3=CC=C(C=C3)F)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


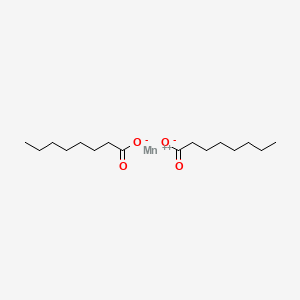
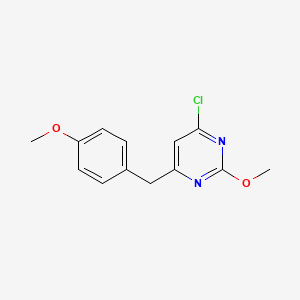
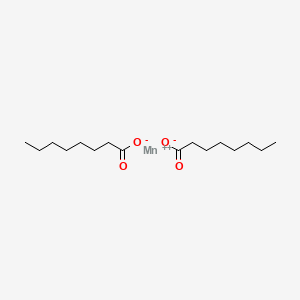
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12803855.png)

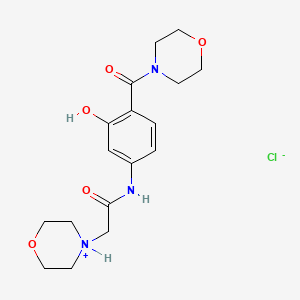
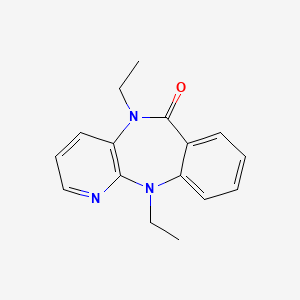


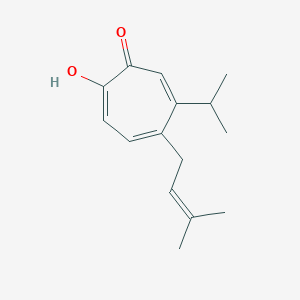
![tert-butyl (2R,4S)-4-fluoro-2-[3-(methylaminomethyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxylate;hydrochloride](/img/structure/B12803908.png)
